3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone

Description

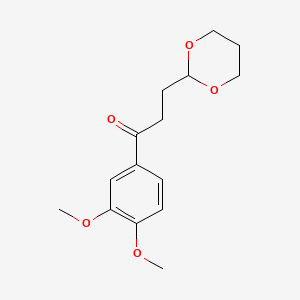

Chemical Structure and Properties 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-43-2) is a substituted propiophenone derivative with the molecular formula C₁₅H₂₀O₅ and a molecular weight of 280.32 g/mol . Its structure features a propiophenone backbone modified by:

- 3',4'-Dimethoxy groups on the aromatic ring.

- A 1,3-dioxane ring attached at the β-position of the ketone.

This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The dioxane ring enhances solubility in polar solvents, while the methoxy groups influence electronic properties and reactivity .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-13-6-4-11(10-14(13)18-2)12(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSDYHRUZYSXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646022 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-43-2 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone typically involves the acetalization of a suitable precursor, such as a propiophenone derivative, with ethylene glycol in the presence of an acid catalyst like camphorsulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Propiophenones

3',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-44-3)

- Molecular Formula : C₁₅H₂₀O₅ (same as the target compound).

- Key Differences: Substitution Pattern: Methoxy groups at 3' and 5' positions (para to each other) vs. 3' and 4' (adjacent) in the target compound. Synthetic Applications: The 3',5'-dimethoxy analog may exhibit lower steric hindrance, favoring nucleophilic additions at the ketone group .

2',4'-Dimethoxyacetophenone

- Structure : Lacks the dioxane ring but shares methoxy substituents.

- Biological Activity : Demonstrated phytotoxic effects on Lactuca sativa and Allium cepa, with IC₅₀ values ~0.4 mM for germination inhibition. The absence of the dioxane ring reduces solubility, limiting its utility in aqueous systems .

Halogenated Derivatives

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 724708-06-9)

- Molecular Formula : C₁₃H₁₅ClO₃.

- Key Differences: Substituent: Chlorine at the 4' position vs. methoxy groups. Reactivity: The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted analogs .

2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898757-29-4)

- Molecular Formula : C₁₃H₁₃ClF₂O₃.

- Applications: Used in pharmaceutical intermediates. The combined electron-withdrawing effects of Cl and F substituents enhance stability but reduce solubility in non-polar solvents .

Alkyl and Hydroxy-Substituted Analogs

2',4'-Dihydroxy-3-propylacetophenone

- Structure : Hydroxyl groups replace methoxy substituents; lacks the dioxane ring.

- Synthesis : Prepared via SN2 reactions with propargyl bromide. The hydroxyl groups increase hydrogen-bonding capacity, improving biodegradability but reducing thermal stability .

3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898786-73-7)

- Molecular Formula : C₁₆H₂₂O₅.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone | 884504-43-2 | C₁₅H₂₀O₅ | 280.32 | 3',4'-OCH₃, 1,3-dioxane |

| 3',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone | 884504-44-3 | C₁₅H₂₀O₅ | 280.32 | 3',5'-OCH₃, 1,3-dioxane |

| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 724708-06-9 | C₁₃H₁₅ClO₃ | 254.71 | 4'-Cl, 1,3-dioxane |

| 2',4'-Dihydroxy-3-propylacetophenone | - | C₁₁H₁₄O₃ | 194.23 | 2',4'-OH, propyl |

Key Research Findings

- Substituent Position Matters : Adjacent methoxy groups (3',4') enhance electron donation to the carbonyl group, increasing reactivity in α-alkylation reactions compared to para-substituted analogs .

- Dioxane Ring Advantages : The 1,3-dioxane moiety improves solubility in polar aprotic solvents (e.g., DMSO), facilitating use in pharmaceutical synthesis .

- Phytotoxicity Trends: Methoxy-substituted propiophenones generally show stronger phytotoxic effects than halogenated derivatives, likely due to improved membrane permeability .

Biological Activity

3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a propiophenone backbone with methoxy groups at the 3' and 4' positions and a dioxane moiety. The synthesis typically involves the reaction of appropriate precursors through various organic transformations, including acylation and etherification. The specific synthetic routes can influence the yield and purity of the final product, which is crucial for subsequent biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound showed potency against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound is particularly effective against Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests a promising application of this compound as an antimicrobial agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

These findings indicate that this compound could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays were conducted on several cancer cell lines, including HeLa and MCF-7. The results indicated that this compound exhibited selective cytotoxicity against these cancer cells while having minimal effects on normal cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| Normal Fibroblasts | >100 |

This selectivity suggests potential as an anticancer agent with reduced toxicity to normal cells.

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The research emphasized its potential role in developing new antibiotics amid rising antibiotic resistance .

- Antioxidant Properties : Research presented at a recent chemistry conference illustrated the antioxidant capacity of the compound in cellular models, suggesting its application in formulations aimed at reducing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.